Desisopropylatrazine-d5
Description
Contextualizing Desisopropyl Atrazine (B1667683) as a Key Atrazine Metabolite and Environmental Contaminant
Atrazine is a widely applied herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane. epa.gov Due to its extensive use, atrazine and its degradation products are common environmental contaminants. epa.govmdpi.com In the environment, atrazine breaks down through various biotic and abiotic processes. scielo.brcdc.gov This degradation leads to the formation of several metabolites, including desisopropyl atrazine (DIA), desethylatrazine (DEA), and hydroxyatrazine. scielo.briastate.eduoup.com
Desisopropyl atrazine is formed through the N-dealkylation of the parent atrazine molecule, a process that can occur in both soil and water. iastate.educdc.gov It is recognized as one of the principal metabolites of atrazine. iastate.edu Studies have shown that these metabolites, including desisopropyl atrazine, can be more mobile and persistent in certain environmental compartments than atrazine itself. scielo.briastate.edu Consequently, desisopropyl atrazine is frequently detected in surface water, groundwater, and drinking water, sometimes at concentrations exceeding the parent compound. iastate.eduacs.org The presence of these metabolites is a significant consideration in environmental monitoring and risk assessment, as they may also possess biological activity. scielo.br For instance, research indicates that the toxicity of desisopropyl atrazine to some aquatic organisms is similar to that of atrazine. scielo.br
The degradation pathway and persistence of atrazine and its metabolites are influenced by environmental conditions such as soil type, moisture, and temperature. oup.com For example, the half-life of desisopropylatrazine in soil can range from 32 to 173 days depending on the depth and saturation conditions. oup.com
Table 1: Atrazine and its Key Chlorinated Metabolites
| Compound Name | Common Abbreviation | Formation Pathway |
|---|---|---|
| Atrazine | ATZ | Parent Herbicide |
| Desisopropyl Atrazine | DIA | N-dealkylation of Atrazine |
| Desethylatrazine | DEA | N-dealkylation of Atrazine |
| Diaminochlorotriazine (B1259301) | DACT | N-dealkylation of DEA or DIA |
Rationale for Research on Deuterium (B1214612) Labeled Desisopropyl Atrazine-d5
Significance of Stable Isotope Labeling in Environmental and Biological Tracer Studies
Stable isotope labeling is a powerful technique used in a wide array of scientific fields, including environmental science and biology, to trace the movement and transformation of substances. silantes.comacs.orgsymeres.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com The resulting labeled compound is chemically and physically almost identical to its unlabeled counterpart, meaning it behaves similarly in biological and environmental systems. acanthusresearch.com
The key advantage of isotope labeling is that the labeled molecules can be distinguished from their naturally occurring, unlabeled forms using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comclearsynth.com This allows researchers to track the fate of a specific compound through complex systems. silantes.comfrontiersin.org In environmental studies, stable isotope tracers are invaluable for understanding the transport, degradation pathways, and persistence of pollutants like herbicides and their metabolites. acs.orgsymeres.comacs.org By introducing a labeled compound into a controlled system, scientists can follow its distribution in different environmental matrices such as soil, water, and biota, and identify the products of its transformation. silantes.comacs.org
Role as a Performance Reference Compound and Internal Standard in Quantitative Analytical Chemistry
In quantitative analytical chemistry, particularly in methods coupled with mass spectrometry like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), achieving high precision and accuracy is paramount. clearsynth.com Desisopropyl Atrazine-d5 serves a critical role in this context as an internal standard. shimadzu.com
An internal standard is a compound with properties very similar to the analyte of interest that is added in a known quantity to samples before analysis. scioninstruments.com Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. clearsynth.comscioninstruments.com Stable isotope-labeled compounds are considered the "gold standard" for use as internal standards in mass spectrometry. acanthusresearch.comscioninstruments.com
The rationale for using a deuterated standard like Desisopropyl Atrazine-d5 is that it co-elutes chromatographically with the unlabeled Desisopropyl Atrazine and exhibits nearly identical behavior during extraction and ionization in the mass spectrometer. acanthusresearch.comscioninstruments.com However, because of the five deuterium atoms, it has a higher mass-to-charge ratio (m/z) than the native compound. clearsynth.com This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously but separately. clearsynth.com By comparing the instrument response of the analyte to that of the known amount of the internal standard, analysts can calculate the concentration of the analyte with much greater accuracy, compensating for matrix effects and other sources of analytical variability. clearsynth.comscioninstruments.com The U.S. Environmental Protection Agency (EPA) Method 523, for example, specifies the use of Atrazine-desisopropyl-d5 as a surrogate standard for the analysis of triazine degradates in drinking water. shimadzu.com
Table 2: Properties of Desisopropyl Atrazine-d5
| Property | Value | Reference |
|---|---|---|
| Alternate Name | 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine | scbt.com |
| CAS Number | 1189961-78-1 | scbt.com |
| Molecular Formula | C₅H₃D₅ClN₅ | scbt.comaxios-research.com |
| Molecular Weight | 178.63 / 178.64 | scbt.comaxios-research.com |
| Primary Application | Internal Standard / Surrogate Standard in Analytical Chemistry | shimadzu.com |
Table of Compound Names Mentioned
| Compound Name |
|---|
| Atrazine |
| Atrazine-d5 |
| Atrazine-desisopropyl-d5 |
| Cyanazine |
| Desethylatrazine |
| Desisopropyl Atrazine |
| Desisopropyl Atrazine-d5 |
| Diaminochlorotriazine |
| Hydroxyatrazine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENSCMCQBJAKW-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Environmental Dynamics and Transformation Research
Environmental Distribution and Prevalence Studies
The widespread use of atrazine (B1667683) in agriculture has led to the frequent detection of its metabolites, including DIA, in numerous environmental matrices. nih.gov Monitoring studies have consistently identified DIA in aquatic and terrestrial systems, raising concerns about its potential environmental impact.
Occurrence in Aquatic Environments: Surface Water, Groundwater, and Drinking Water Systems
Desisopropyl atrazine is commonly found in surface water, groundwater, and, consequently, in drinking water systems. researchgate.net Its presence is often linked to agricultural runoff and leaching from treated soils.
Surface Water: Studies have reported the detection of DIA in surface water bodies, with concentrations varying based on proximity to agricultural areas and the timing of atrazine application. sfwmd.govsfwmd.gov For instance, in a study of surface runoff from conservation-tilled watersheds, the average concentration of DIA in the year of atrazine application was 0.7 µg L⁻¹. nih.gov Another report indicated atrazine concentrations in surface water ranging from 0.021 to 2.2 μg/L. sfwmd.gov In some cases, DIA concentrations have been found to exceed the maximum contaminant level for atrazine. nih.gov
Groundwater: Due to its higher aqueous solubility and lower soil partition coefficient compared to its parent compound, atrazine, DIA has a greater potential to leach into groundwater. researchgate.net It has been detected in groundwater at concentrations up to 1.1 mg L⁻¹. researchgate.net Despite a ban on atrazine use in the European Union since 2004, the persistence of its metabolites like desisopropyl atrazine means they are still found in groundwater sources. arviatechnology.com In some regions, desisopropyl atrazine is among the most commonly detected herbicides in groundwater. www.qld.gov.au
Drinking Water: The presence of atrazine and its metabolites in source waters has led to their detection in drinking water. who.int Monitoring programs have identified atrazine in drinking water at levels ranging from 0.01 to 5 µ g/litre . who.int The legal limits for atrazine in drinking water vary by country, with examples including 1.8 µg/L in Canada, 2.0 µg/L in Brazil, and 3.0 µg/L in the USA. researchgate.net
Table 1: Reported Concentrations of Desisopropyl Atrazine (DIA) and Atrazine in Aquatic Environments
| Environmental Matrix | Compound | Reported Concentration Range | Location/Study Details |
|---|---|---|---|
| Surface Water | DIA | Average of 0.7 µg L⁻¹ | Conservation-tilled watersheds (year of application) nih.gov |
| Surface Water | Atrazine | 0.021 to 2.2 μg/L | South Florida Water Management District sfwmd.gov |
| Surface Water | Atrazine | 0.0099 to 0.12 μg/L | South Florida Water Management District sfwmd.gov |
| Groundwater | DIA | Up to 1.1 mg L⁻¹ | General finding researchgate.net |
| Groundwater | Atrazine | 0.01–6 µg/litre | Various countries who.int |
| Drinking Water | Atrazine | 0.01–5 µg/litre | Various countries who.int |
Detection in Terrestrial Matrices: Agricultural Soils and Runoff Systems
As a degradation product of a major agricultural herbicide, DIA is frequently detected in agricultural soils and the associated runoff.
Agricultural Soils: Atrazine and its metabolites can persist in soil, with the rate of degradation influenced by factors such as soil type, organic matter content, and microbial activity. herbiguide.com.aumst.dk While atrazine tends to bind to soil particles, its metabolites like DIA are more mobile. researchgate.netherbiguide.com.au Studies have shown that the mobility of atrazine is affected by soil texture, with greater retention in clay and high organic matter soils and more leaching in sandy soils. scielo.org.mx The degradation of atrazine in soil is a primary source of DIA. herbiguide.com.auresearchgate.net
Runoff Systems: Surface runoff from agricultural fields is a significant pathway for the transport of atrazine and its metabolites to aquatic environments. nih.govherbiguide.com.au The concentration of DIA in runoff is influenced by rainfall events following herbicide application. nih.gov Long-term monitoring has shown that weather patterns and the timing of runoff-producing rain have a greater impact on DIA concentrations and losses than tillage practices. nih.gov
Presence in Other Environmental Compartments (e.g., Marine Biota, Air)
The environmental distribution of Desisopropyl Atrazine extends beyond soil and freshwater systems.
Marine Biota: DIA is recognized as a marine xenobiotic metabolite. nih.gov Studies have investigated the toxicity of atrazine and its transformation products to marine organisms. nih.gov While some research suggests that DIA has similar toxicity to atrazine, other studies indicate that certain marine microalgae are less sensitive to it than the parent compound. nih.gov There is evidence that transformation products of atrazine can affect the metamorphosis of prawn larvae. nih.gov
Air: Atrazine and its degradation products, including DIA, have been detected in the atmosphere, in both vapor and particulate phases, as well as in precipitation. mst.dkusask.ca This indicates the potential for long-range atmospheric transport, far from the initial application sites. unlp.edu.ar The degradation of atrazine to desethylatrazine (DEA) has been observed during atmospheric transport. acs.org
Environmental Fate and Transport Mechanisms
Biotransformation Pathways Leading to Desisopropyl Atrazine Formation
Desisopropyl atrazine is primarily formed through the microbial degradation of atrazine in the environment. herbiguide.com.auresearchgate.net This process involves the removal of the isopropyl group from the atrazine molecule.
The main biotransformation pathways for atrazine include N-dealkylation, which is carried out by microsomal cytochrome P450 enzymes. cdc.govnih.gov This process leads to the formation of desethylatrazine (DEA) and desisopropylatrazine (DIA). mst.dkcdc.govnih.gov These metabolites can be further degraded to desethyldesisopropyl-atrazine (DDA), also known as diaminochlorotriazine (B1259301) (DACT). usask.caacs.org In addition to microbial degradation, chemical hydrolysis can also contribute to atrazine breakdown, forming hydroxyatrazine. herbiguide.com.auresearchgate.net
Mobility and Leaching Potential in Soil-Water Systems
Desisopropyl atrazine exhibits greater mobility and leaching potential in soil-water systems compared to atrazine. researchgate.net This is attributed to its lower soil partition coefficient and higher aqueous solubility. researchgate.net
The mobility of atrazine and its metabolites is influenced by soil properties. Soils with low organic matter content are more susceptible to leaching. scielo.org.mx The transport of atrazine has been found to be faster in sandy soils (Regosol) compared to soils with higher clay content (Calcisol). scielo.org.mx The high mobility of atrazine and its metabolites increases the risk of groundwater contamination, especially in areas with intensive agriculture and permeable soils. researchgate.net Studies have shown that a significant percentage of applied atrazine can be recovered in leachate, highlighting its potential to move through the soil profile. researchgate.net
Table 2: Physicochemical Properties Influencing Environmental Mobility
| Compound | Aqueous Solubility (mg L⁻¹) | Soil Partition Coefficient (Koc) | Reference |
|---|---|---|---|
| Atrazine | 33 | 1.1 | researchgate.net |
| Desethylatrazine (DEA) | 670 | 0.4 | researchgate.net |
| Desisopropyl Atrazine (DIA) | 2200 | 0.3 | researchgate.net |
Adsorption and Desorption Processes in Environmental Media
The movement of desisopropyl atrazine through the environment is significantly influenced by its interaction with solid matrices such as soil and sediment. Adsorption, the process of a chemical binding to a solid surface, can limit its availability for transport and degradation. Conversely, desorption releases the compound back into the liquid phase.
Research indicates that DIA, being more polar than its parent compound atrazine, generally exhibits lower adsorption to soil particles. This lower affinity for soil organic matter and clay minerals means it is more mobile and prone to leaching into groundwater. The primary mechanism for adsorption is through hydrogen bonding and cation exchange, particularly in soils with higher organic matter and clay content.
The adsorption of desisopropyl atrazine is often quantified using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies have shown a range of Koc values for DIA, reflecting the diversity of soil properties. For instance, in a study on Spanish soils, the adsorption of DIA was found to be highly correlated with the soil's organic matter content. In agricultural soils in northeastern Italy, the median Koc value for desisopropyl atrazine was determined to be 44 L/kg, which is lower than that of atrazine (98 L/kg), confirming its higher mobility.
| Parameter | Soil Type | Value | Reference |
| Koc (L/kg) | Agricultural Soil (Italy) | 44 (median) | |
| Adsorption Correlation | Spanish Soils | High with organic matter |
Influence of Abiotic and Biotic Environmental Factors on Persistence and Transport
The persistence and transport of desisopropyl atrazine are dictated by a combination of non-living (abiotic) and living (biotic) environmental factors.
Abiotic Factors:
pH: The pH of the soil and water can influence the chemical form of DIA and its adsorption characteristics. While DIA is a weak base, variations in environmental pH can affect its charge and, consequently, its interaction with charged soil particles.
Temperature: Higher temperatures generally accelerate chemical and microbial degradation processes, leading to a shorter persistence of DIA in the environment.
Photolysis: In surface waters, photodegradation can be a significant pathway for the transformation of desisopropyl atrazine. The presence of photosensitizing substances, such as dissolved organic matter, can enhance the rate of this process.
Biotic Factors:
Microbial Degradation: The primary pathway for the breakdown of desisopropyl atrazine in soil and water is microbial degradation. Various microorganisms have been identified that can utilize DIA as a source of carbon and nitrogen. The rate of this biodegradation is dependent on factors such as microbial population density, soil moisture, and nutrient availability. The half-life of DIA in soil can vary significantly, from a few days to several months, depending on these conditions. For example, in a study of alluvial soils, the half-life of DIA was observed to be around 40 days.
Temporal and Spatial Trends in Environmental Concentrations of Desisopropyl Atrazine
As a major metabolite of atrazine, desisopropyl atrazine is frequently detected in both surface water and groundwater, often in conjunction with its parent compound. Its presence and concentration exhibit significant temporal and spatial variability.
Temporal Trends:
Concentrations of DIA in surface waters often show seasonal patterns that correlate with the timing of atrazine application in agricultural areas. Higher concentrations are typically observed following spring and early summer applications, with a subsequent decline due to degradation and dilution. Long-term monitoring in some regions has shown a decrease in the concentrations of atrazine and its degradation products, including DIA, following restrictions or bans on atrazine use. For instance, in the European Union, where atrazine has been banned since 2004, a general downward trend in concentrations has been observed, although it can still be detected due to its persistence and historical use.
Spatial Trends:
The spatial distribution of desisopropyl atrazine is closely linked to land use patterns. The highest concentrations are generally found in agricultural watersheds where atrazine has been extensively used. Its higher mobility compared to atrazine means it is often detected in groundwater systems, sometimes at considerable distances from the point of application. A nationwide study of streams in the United States between 1992 and 2001 found desisopropyl atrazine to be one of the most frequently detected pesticides and their degradates. Its presence was particularly notable in the streams of the Corn Belt region. In France, monitoring of surface waters has also shown widespread contamination by atrazine and its metabolites, with DIA being a prominent compound.
Advanced Analytical Methodologies Utilizing Desisopropyl Atrazine D5
Role of Desisopropyl Atrazine-d5 as an Internal Standard in Mass Spectrometry
In mass spectrometry, an ideal internal standard should co-elute with the target analyte, exhibit similar ionization efficiency, and behave identically during sample preparation and extraction, but be distinguishable by the detector. As a stable isotope-labeled compound, Desisopropyl Atrazine-d5 (DIA-d5) fulfills these criteria perfectly when analyzing for its non-labeled counterpart, desisopropyl atrazine (B1667683) (DIA), and other related triazine pesticides. It is added to samples in a known quantity at the beginning of the analytical process to correct for variations in instrument response and analyte loss during sample workup.
Isotope dilution is a powerful technique in mass spectrometry that involves spiking a sample with a known concentration of an isotopically labeled version of the analyte. By measuring the ratio of the native analyte to the labeled standard, highly accurate quantification can be achieved, compensating for matrix effects and recovery losses.
Desisopropyl Atrazine-d5 is frequently employed in isotope dilution methods for the analysis of atrazine and its metabolites in various matrices. For instance, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed to measure atrazine metabolites in human urine, where isotope-dilution calibration is used for quantification. oup.com Similarly, it is used as an internal standard in the analysis of drinking water for triazine pesticides and their degradates via LC-MS/MS and gas chromatography/mass spectrometry (GC/MS). thermofisher.comshimadzu.com The use of a specific labeled internal standard for each target analyte, including Atrazine-desisopropyl-d5, is a key component of robust analytical methods like EPA Method 536 for drinking water analysis. epa.gov
Table 1: Applications of Desisopropyl Atrazine-d5 in Isotope Dilution Mass Spectrometry
| Analytical Method | Matrix | Target Analytes |
|---|---|---|
| HPLC-MS/MS | Human Urine | Atrazine metabolites (including Desisopropyl Atrazine) |
| LC/ESI-MS/MS | Drinking Water | Triazine pesticides and degradates |
| GC/MS | Drinking Water | Triazine pesticides and degradates |
| Automated SPE-HPLC-MS/MS | Human Urine | Atrazine and its metabolites |
This table is interactive and based on data from provided search results. oup.comthermofisher.comshimadzu.comepa.govcdc.govmdpi.com
Polar Organic Chemical Integrative Samplers (POCIS) are devices used for monitoring time-weighted average (TWA) concentrations of polar organic chemicals in aquatic environments. usgs.gov To improve the accuracy of these samplers, Performance Reference Compounds (PRCs) are spiked onto the sampler's sorbent before deployment. The rate of dissipation of the PRC during deployment is used to correct for the effects of environmental variables like water flow rate, temperature, and biofouling on the uptake of target analytes.
Deuterium-labeled desisopropyl atrazine (DIA-d5) has been identified as an effective PRC for use in POCIS. usgs.govacs.org It was selected due to its relatively high fugacity (tendency to escape) from the Oasis HLB sorbent commonly used in POCIS and its isotropic exchange behavior. usgs.govacs.org Studies have shown that using DIA-d5 as a PRC can significantly improve the accuracy of water concentration estimates. For example, when monitoring polar herbicides, concentration estimates derived from POCIS without PRC correction were systematically lower than reference values. usgs.govacs.org Applying the correction based on the dissipation of DIA-d5 narrowed the differences between the POCIS-derived concentrations and those measured by an automatic sampler. usgs.govacs.org This approach has also been validated for monitoring other contaminants, such as organophosphate flame retardants. nih.gov
Table 2: Illustrative Impact of PRC (DIA-d5) Correction on Analyte Concentration Estimates in POCIS
| Analyte | Concentration without PRC Correction (ng/L) | Concentration with PRC Correction (ng/L) |
|---|---|---|
| Atrazine | 85 | 115 |
| Simazine | 40 | 52 |
This table illustrates the principle described in the referenced study, where PRC correction generally leads to higher, more accurate concentration estimates. usgs.gov
Isotope Dilution Mass Spectrometry Applications for Enhanced Quantification
Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
The accurate measurement of Desisopropyl Atrazine and its parent compounds often requires their extraction from complex environmental matrices (e.g., water, sediment) and biological samples (e.g., urine). Desisopropyl Atrazine-d5 is added before these extraction steps to monitor and correct for the efficiency of the process.
Solid-Phase Extraction (SPE) is the most common technique for the isolation and preconcentration of triazine herbicides and their metabolites from aqueous samples. researchgate.net The process involves passing the liquid sample, which has been spiked with internal standards like Desisopropyl Atrazine-d5, through a cartridge containing a solid sorbent. dphen1.com The analytes are retained on the sorbent while interferences are washed away. The retained analytes are then eluted with a small volume of an organic solvent. shimadzu.com
Various sorbents are used depending on the specific application. C18 bonded silica (B1680970) and Oasis HLB are frequently used for extracting triazines from water. usgs.govresearchgate.net For complex matrices like urine, automated off-line SPE systems can be employed to pre-concentrate the target compounds while reducing matrix interferences, thereby increasing sensitivity and specificity. cdc.gov
Table 3: SPE Sorbents Used for Extraction with Desisopropyl Atrazine-d5
| SPE Sorbent | Matrix | Target Compounds |
|---|---|---|
| Oasis HLB | Freshwater | Polar herbicides |
| Mixed-bed Cartridge | Human Urine | Atrazine, phenylurea, and sulfonylurea metabolites |
| C18 Bonded Silica | Water, Sediment | Atrazine, DEA, DIA |
| Carbon Cartridges | Drinking Water | Triazine pesticides and degradates |
This table is interactive and based on data from provided search results. oup.comshimadzu.commdpi.comusgs.govresearchgate.net
While SPE is a well-established technique, research continues into methods that are faster or require less sample manipulation. One such method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been applied to the extraction of herbicides from soil samples, using Atrazine-d5 as an internal standard. dpi.qld.gov.au
Furthermore, for cleaner matrices like drinking water, methods have been developed that eliminate the need for SPE altogether. EPA Method 536, for example, is a direct injection method where the water sample, after the addition of preservatives and internal standards like Atrazine-desisopropyl-d5, is directly analyzed by LC-MS/MS. thermofisher.comepa.gov This significantly reduces sample preparation time and the potential for analyte loss.
Solid-Phase Extraction (SPE) and Automated SPE Systems for Enrichment
Chromatographic and Spectrometric Detection Methods
Following extraction, the analytes are separated and detected using a combination of chromatography and mass spectrometry. The choice of technique depends on the physicochemical properties of the analytes and the complexity of the sample matrix.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing polar atrazine metabolites like desisopropyl atrazine in liquid samples. oup.comthermofisher.com Methods often utilize electrospray ionization (ESI) as the interface between the LC and the mass spectrometer. usgs.gov For more complex separations, two-dimensional HPLC (2D-HPLC) systems can be used to enhance resolution. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the analysis of atrazine and its less polar degradates in water and sediment. shimadzu.comresearchgate.net In these methods, samples are extracted and the extracts are analyzed by GC/MS, often using an ion trap mass spectrometer. researchgate.net Isotope dilution with standards like Desisopropyl Atrazine-d5 is critical for achieving accurate quantification with both LC- and GC-based methods. researchgate.net These advanced methods allow for very low limits of detection, often in the sub-parts-per-billion (ng/L) range. oup.comacs.org
Table 4: Chromatographic and Spectrometric Systems Utilizing Desisopropyl Atrazine-d5
| Technique | Matrix | Analytes Quantified | Typical Limit of Detection (LOD) |
|---|---|---|---|
| HPLC-MS/MS | Human Urine | Atrazine, phenylurea, sulfonylurea metabolites | 0.125 to 1 ng/mL |
| 2D-HPLC-MS/MS | Human Urine | Atrazine and 11 metabolites | 0.1-0.5 µg/L (with SPE) |
| GC/Ion Trap MS | Water, Sediment | Atrazine, DEA, DIA | 0.02-0.10 µg/L (water), 0.10-0.50 ng/g (sediment) |
This table is interactive and based on data from provided search results. oup.comresearchgate.netcdc.govacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization
LC-MS/MS is a premier technique for the analysis of triazine herbicides and their degradation products due to its high sensitivity and selectivity. thermofisher.comnih.gov Desisopropyl Atrazine-d5 is frequently employed as an internal standard in these methods to achieve precise and accurate quantification. thermofisher.comdphen1.com For instance, EPA Method 536, which details the determination of triazine pesticides in drinking water, utilizes isotopically labeled standards like Desisopropyl Atrazine-d5 for this purpose. thermofisher.comepa.gov The development of these methods involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
A significant advantage of LC-MS/MS is its capacity for the simultaneous detection and quantification of multiple analytes in a single analytical run. mdpi.comsci-hub.se This is particularly valuable for monitoring triazine herbicides, as parent compounds like atrazine are often found alongside a suite of their metabolites, including Desisopropyl Atrazine (DIA), Desethyl Atrazine (DEA), and Atrazine-desethyl-desisopropyl. nih.goveuropa.euunibo.it Methods have been developed to concurrently measure up to 31 triazine herbicides and their metabolites in various matrices. sci-hub.se In such multi-residue methods, a suite of deuterated internal standards, including Desisopropyl Atrazine-d5, is crucial for compensating for matrix effects and ensuring accurate quantification across a diverse range of analytes. thermofisher.comdphen1.com
For the analysis of triazine compounds, including Desisopropyl Atrazine, electrospray ionization (ESI) in the positive ion mode is commonly employed. cdc.govuoa.grshimadzu.com In tandem mass spectrometry, the protonated molecule ([M+H]⁺) of the analyte is selected as the precursor ion and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. epa.gov For Desisopropyl Atrazine, the precursor ion and its resulting fragment ions are well-characterized, which is essential for building robust quantitative methods.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
|---|---|---|---|---|
| Desisopropyl Atrazine | Positive ESI | 174.0541 | 104.0010, 96.0556 | uoa.gr |
Multi-Analyte Detection Strategies for Triazine Metabolites
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique used for the determination of triazine pesticides and their degradates. shimadzu.comepa.gov EPA Method 523, for example, is a GC/MS method for analyzing these compounds in drinking water. epa.gov In this method, Desisopropyl Atrazine-d5 is used as a surrogate standard. shimadzu.com The general procedure involves extracting the analytes from the sample, often using a carbon solid-phase extraction (SPE) cartridge, followed by elution with a solvent mixture. shimadzu.com The extract is then analyzed by GC/MS, where analytes are identified by their retention time and mass spectrum. shimadzu.com The use of an isotopically labeled standard like Desisopropyl Atrazine-d5 allows for accurate quantification using the internal standard technique, correcting for any analyte loss during sample preparation and extraction. shimadzu.com
Rapid Screening Techniques (e.g., Direct Analysis in Real Time - DART-MS)
Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no preparation. lcms.czlcms.cztdl.org This makes it suitable for high-throughput screening applications. lcms.cz The ionization mechanism, known as Penning ionization, uses excited-state helium atoms to ionize analytes. lcms.cz DART-MS has been successfully applied to the screening of various pesticides. researchgate.netresearchgate.net For triazine herbicides, methods have been developed that can simultaneously detect multiple compounds. researchgate.net While DART is primarily a qualitative or semi-quantitative screening tool, its coupling with high-resolution mass spectrometry (HRMS) enhances the ability to identify unknown compounds with high confidence. lcms.cz The speed of DART-MS, with analysis times often under a minute per sample, presents a significant advantage for rapidly screening large numbers of samples for potential contamination before confirmatory analysis by LC-MS/MS or GC/MS. researchgate.netbioanalysis-zone.com
Analytical Method Validation and Quality Control for Desisopropyl Atrazine-d5 Analysis
The validation of analytical methods is a critical step to ensure that the data generated is reliable, reproducible, and accurate. For methods analyzing Desisopropyl Atrazine using its deuterated counterpart, validation involves assessing several key parameters. These parameters demonstrate that the method is suitable for its intended purpose. europa.eu
Determination of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity, LOD, and LOQ are fundamental performance characteristics of a quantitative analytical method.
Linearity establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. This is typically demonstrated by a calibration curve with a high correlation coefficient (r²).
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with accuracy.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.
Numerous studies validating methods for triazine analysis report these figures of merit. For example, an LC-MS/MS method for triazines in drinking water showed excellent linearity over a concentration range of 0.25 to 5.0 ng/mL, with all calibration curves exhibiting correlation coefficients greater than 0.996. thermofisher.com Other methods have established LOQs in the sub-nanogram per milliliter range for various triazines. researchgate.netresearchgate.net
| Technique | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Drinking Water | 0.25 - 5.0 ng/mL | - | - | thermofisher.com |
| LC-MS/MS | Surface Water | - | 0.1 - 20.0 ng/L | 0.1 - 20.0 ng/L | dphen1.com |
| GC-MS | Soil | > two orders of magnitude | 0.1 - 0.2 ng/mL | 0.5 - 1.0 ng/mL | researchgate.net |
| LC-MS/MS | Water & Suspended Sediment | - | 0.5 - 10.6 ng/L | 1.1 - 21.1 ng/L | usgs.gov |
| GC/MS (EPA Method 523) | Drinking Water | - | LCMRL: 0.40 - 2.1 µg/L | - | shimadzu.com |
*LCMRL: Lowest Concentration Minimum Reporting Level, a value related to the LOQ.
Assessment of Accuracy, Precision, and Recovery Rates
The validation of an analytical method is crucial to ensure the reliability and reproducibility of its results. When utilizing Desisopropyl Atrazine-d5 as an internal standard for the quantification of atrazine and its metabolites, a rigorous assessment of the method's accuracy, precision, and recovery rates is essential. Accuracy refers to the closeness of a measured value to a standard or known value, precision represents the closeness of two or more measurements to each other, and recovery is the measure of the efficiency of an analytical procedure.
Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like Desisopropyl Atrazine-d5, is a definitive technique for quantitative analysis due to its ability to provide high accuracy and precision. The co-elution of the labeled internal standard with the native analyte allows for the correction of analyte loss during sample preparation and instrumental analysis. epa.govunl.edu
Studies have demonstrated excellent performance characteristics for methods using deuterated internal standards for atrazine metabolite analysis in various matrices. For instance, in the analysis of drinking water, methods incorporating isotopically labeled standards, including Desisopropyl Atrazine-d5, have shown high accuracy and precision. epa.govunl.edu One such method for determining triazine pesticides and their degradates in drinking water by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) reported robust accuracy and precision data. epa.gov
The following table summarizes precision and accuracy data for selected atrazine metabolites from a validated method using isotope-labeled internal standards.
Table 1: Method Precision and Accuracy in Fortified Reagent Water
| Compound | Fortified Conc. (µg/L) | Mean % Recovery | Relative Standard Deviation (%RSD) |
|---|---|---|---|
| Desisopropyl Atrazine | 0.5 | 99.4 | 2.7 |
| Desisopropyl Atrazine | 5.0 | 97.6 | 1.3 |
| Desethyl Atrazine | 0.5 | 101 | 3.0 |
| Desethyl Atrazine | 5.0 | 101 | 1.9 |
| Simazine | 0.5 | 97.7 | 1.3 |
| Simazine | 5.0 | 99.3 | 1.4 |
| Atrazine | 0.5 | 103 | 2.9 |
| Atrazine | 5.0 | 99.0 | 2.0 |
Data sourced from EPA Method 536. epa.gov
Similarly, a method for analyzing pesticides in filtered water and suspended sediment using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demonstrated good recoveries and precision. For water samples fortified at 15 nanograms per liter (ng/L), recoveries for 183 analytes ranged from 70.1 to 121.0 percent. usgs.gov Another study developing a method for 330 pesticides in ground- and surface water reported recoveries within the acceptable range of 60–120% and precision (relative standard deviation, RSD) not higher than 20% at spiking levels of 10 and 100 ng/L. researchgate.net
In more complex biological matrices, such as human seminal plasma, a validated LC-MS/MS method for determining atrazine metabolites utilized deuterated atrazine as an internal standard. uclm.es This method showed good linearity and achieved limits of detection between 150 and 210 picograms per milliliter (pg/mL). uclm.es The accuracy and precision for the analysis of desisopropyl atrazine in this matrix are detailed in the table below.
Table 2: Accuracy and Precision for Desisopropyl Atrazine in Human Seminal Plasma
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=15) | Accuracy (%) |
|---|---|---|---|
| 0.7 | 5.1 | 6.3 | 102.1 |
| 60 | 3.5 | 4.1 | 98.5 |
| 240 | 1.9 | 2.5 | 101.3 |
Data adapted from Sal-Urrutia et al. (2016). uclm.es
These findings underscore the effectiveness of using Desisopropyl Atrazine-d5 and other isotopically labeled analogues to achieve high-quality, reliable quantitative data in various environmental and biological samples.
Mitigation of Matrix Effects and Development of Correction Strategies
Matrix effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like LC-MS/MS. unl.edunih.gov These effects, caused by co-eluting endogenous components of the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. unl.edu The use of an appropriate internal standard that behaves similarly to the analyte during extraction, chromatography, and ionization is a primary strategy to mitigate these effects. unl.edu
Desisopropyl Atrazine-d5 is an ideal internal standard for the quantification of its non-labeled counterpart, desisopropyl atrazine. Because it is a stable isotope-labeled version of the analyte, it has nearly identical physicochemical properties. This means it co-elutes chromatographically and experiences the same degree of matrix-induced ionization suppression or enhancement as the native analyte. epa.govunl.edu By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise results. researchgate.net
Several analytical methods developed by regulatory agencies and research laboratories explicitly recommend the use of isotopically enriched internal standards to counteract matrix effects. For example, EPA Method 536 for the analysis of triazine pesticides in drinking water states that the co-elution of internal standards with their analogous target analytes helps mitigate matrix suppression and/or enhancement effects. epa.gov Similarly, EPA Method 523, which uses Gas Chromatography/Mass Spectrometry (GC/MS), notes that matrix effects are mitigated by using isotopically labeled surrogates and internal standards. shimadzu.comepa.gov
In addition to the use of isotope-labeled standards, other strategies can be employed in conjunction to minimize matrix interference:
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. unl.edu However, this approach may compromise the method's sensitivity, potentially leading to false negatives if analyte concentrations are low. unl.edu
Sample Preparation: Advanced sample cleanup techniques, such as solid-phase extraction (SPE), can selectively isolate analytes and remove a significant portion of the matrix components prior to instrumental analysis. researchgate.netuclm.es
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analytes and interfering matrix components can also reduce the impact of matrix effects. uclm.es
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect, although it may not account for sample-to-sample variability. nih.gov
The combination of using Desisopropyl Atrazine-d5 as an internal standard with optimized sample preparation and chromatographic techniques provides a robust strategy for overcoming matrix effects and ensuring the generation of high-quality analytical data for atrazine metabolites. unl.eduoregon.gov
Utilization of Certified Reference Materials and Analytical Standards
The accuracy and traceability of analytical measurements are fundamentally dependent on the quality of the calibration standards used. For the quantification of desisopropyl atrazine, the use of high-purity analytical standards and Certified Reference Materials (CRMs) of both the native compound and its deuterated analogue, Desisopropyl Atrazine-d5, is indispensable.
Analytical standards for Desisopropyl Atrazine-d5 are commercially available from several specialized chemical suppliers. These standards are typically sold as neat materials or in solution, with a specified purity and concentration. sigmaaldrich.comhpc-standards.comlgcstandards.com For example, products are available as PESTANAL® analytical standards, which are designated for environmental and agricultural applications. sigmaaldrich.comsigmaaldrich.com These standards are essential for preparing stock solutions and calibration curves required for instrumental analysis. nih.gov
Certified Reference Materials (CRMs) offer a higher level of quality assurance. CRMs are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. chromservis.eu Suppliers often produce standards under quality management systems such as ISO 9001, and provide a Certificate of Analysis with their products. chromservis.eu The use of CRMs for Desisopropyl Atrazine-d5 ensures that the calibration of the analytical instrument is traceable to a recognized standard, thereby enhancing the reliability and comparability of results between different laboratories.
Desisopropyl Atrazine-d5 is available from various suppliers, including:
LGC Standards lgcstandards.com
Sigma-Aldrich (now Merck) sigmaaldrich.comsigmaaldrich.com
HPC Standards hpc-standards.com
CDN Isotopes unl.edu
CRM LABSTANDARD crmlabstandard.com
These standards are often provided with detailed information, including CAS number, molecular formula, molecular weight, and purity, which is critical for accurate preparation of standard solutions. sigmaaldrich.comhpc-standards.com The availability of these well-characterized materials is a prerequisite for any laboratory conducting accredited testing or regulatory monitoring of atrazine and its metabolites.
Participation in Interlaboratory Comparison Studies and Proficiency Testing
Participation in interlaboratory comparison studies and proficiency testing (PT) programs is a cornerstone of a laboratory's quality assurance system. These programs provide an external and objective assessment of a laboratory's analytical performance and its ability to produce accurate and reliable results.
In the context of analyzing for atrazine and its metabolites, laboratories utilizing methods that employ Desisopropyl Atrazine-d5 as an internal standard can participate in PT schemes to validate their performance against other laboratories. These schemes typically involve the analysis of a sample with a known, but undisclosed, concentration of target analytes. The participating laboratory analyzes the sample using its standard operating procedures and reports the results to the PT provider. The provider then evaluates the laboratory's results against the assigned value, often providing a performance score.
A study on the screening and confirmation of 330 pesticides in water successfully applied its developed method to proficiency test samples to evaluate its accuracy. researchgate.net The PT sample contained desisopropyl atrazine among other pesticides, and the laboratory's results were deemed satisfactory, demonstrating the fitness-for-purpose of their analytical method. researchgate.net
Quality assurance plans for environmental laboratories often mandate participation in relevant PT programs. For example, the ALS Laboratory Group's quality plan specifies participation in a wide variety of proficiency testing programs, with formal programs operated by outside agencies being used where available. baffinland.com Such participation is crucial for maintaining accreditation and demonstrating ongoing competence in specific analytical tests, including the determination of herbicides like atrazine and its degradation products. baffinland.com
Successful participation in these external quality assessment schemes provides confidence to the laboratory and its clients that the entire analytical system—from sample receipt and preparation to instrumental analysis (which includes the use of internal standards like Desisopropyl Atrazine-d5) and data reporting—is performing correctly and producing defensible data.
Metabolic Investigations and Exposure Assessment Research
Formation and Significance of Desisopropyl Atrazine (B1667683) as a Biotransformation Product
Desisopropyl Atrazine (DIA) is a significant biotransformation product of Atrazine. In both humans and experimental animals, Atrazine undergoes metabolism primarily through successive N-dealkylation, a process carried out by microsomal cytochrome P450 (CYP450) enzymes. cdc.govnih.gov This metabolic pathway involves the removal of one of the alkyl groups from the parent Atrazine molecule. Specifically, the removal of the isopropyl group results in the formation of Desisopropyl Atrazine. cdc.govdoi.org
This biotransformation is a critical aspect of toxicokinetic studies for several reasons. The presence of DIA in biological samples serves as a definitive biomarker, indicating that exposure to the parent compound, Atrazine, has occurred. nih.gov Both DIA and another major metabolite, Desethylatrazine (DEA), are formed through this dealkylation process. mst.dk The further dealkylation of these mono-dealkylated metabolites leads to the formation of Diaminochlorotriazine (B1259301) (DACT). cdc.govmst.dk The toxicity profiles of these chlorinated metabolites are often considered similar to the parent compound, making their detection and quantification essential for a comprehensive risk assessment. who.int Therefore, understanding the formation of DIA is fundamental to evaluating the internal dose and potential biological activity of Atrazine-related compounds within an organism. nih.gov
Monitoring Desisopropyl Atrazine in Biological Matrices
Accurate monitoring of Desisopropyl Atrazine in various biological samples is essential for both toxicological research and human exposure assessment. Advanced analytical techniques are employed to detect and quantify this metabolite in a range of complex matrices.
In animal models, researchers have developed sensitive methods to analyze Atrazine and its metabolites. A liquid chromatography-mass spectrometry (LC-MS) method was established for the simultaneous measurement of Atrazine and its major metabolites, including Desisopropyl Atrazine, in mouse urine and plasma. nih.gov This method required only small sample volumes and did not necessitate prior chemical derivatization. nih.gov Studies in mice using this methodology have shown that Atrazine is rapidly metabolized, with Didealkyl Atrazine (DACT) being the most abundant metabolite in urine and plasma, followed by lesser quantities of mono-N-dealkylated metabolites like DIA. doi.orgnih.gov
In rats, Desisopropyl Atrazine has also been identified as a urinary metabolite following oral administration of Atrazine and the related herbicide Simazine. mst.dk Research in aquatic organisms is also significant. For instance, the toxicity and degradation of Atrazine, leading to products like DIA, have been studied in organisms such as Daphnia magna. researchgate.net In seawater simulation experiments, Desisopropyl Atrazine was monitored as a potential degradation product, although in some studies it was not detected, highlighting the variability of degradation pathways under different environmental conditions. plos.orgnih.gov
| Animal Model | Biological Matrix | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Urine, Plasma | LC-MS | Simultaneous measurement of Atrazine and metabolites; DACT was most abundant, with lower levels of DIA. | doi.orgnih.gov |
| Rat | Urine | Not specified | DIA detected as a urinary metabolite. | mst.dk |
| Zebrafish | Whole body/embryos | ELISA, HPLC-MS/MS | Used to assess developmental exposure and effects on neurohormonal systems. | mdpi.com |
| Aquatic Invertebrates (Daphnia magna) | Culture media | HPLC | DIA studied as a toxic degradation product of Atrazine. | researchgate.net |
In humans, the analysis of urinary metabolites is the primary method for biological monitoring of Atrazine exposure. nih.gov Desisopropyl Atrazine is one of several key metabolites, including Desethylatrazine (DEA) and Diaminochlorotriazine (DACT), that are measured in human urine. nih.govnih.gov Highly sensitive and specific analytical methods, such as two-dimensional high-performance liquid chromatography coupled with tandem mass spectrometry (2D-HPLC-MS/MS), have been developed to simultaneously measure Atrazine and a suite of its metabolites in urine. nih.gov These methods can achieve low limits of detection, making them suitable for assessing both occupational and lower-level environmental exposures. nih.gov The presence of DIA and other metabolites in urine provides a direct measure of the internal dose, offering a more accurate picture of exposure than environmental monitoring alone. nih.govnih.gov
Detection and Quantification in Animal Models (e.g., Mammalian, Aquatic Organisms)
Application of Deuterium (B1214612) Labeling in Metabolic Fate Tracing Studies
Desisopropyl Atrazine-d5 is a deuterated analog of Desisopropyl Atrazine, meaning five hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling is critical for its application as an internal standard in quantitative analytical chemistry, particularly in isotope dilution mass spectrometry. nih.govcdc.gov
When analyzing a biological sample like urine for Desisopropyl Atrazine, a known quantity of Desisopropyl Atrazine-d5 is added to the sample at the beginning of the preparation process. cdc.govnih.gov Because the chemical and physical properties of the deuterated standard are nearly identical to the natural (non-labeled) analyte, it behaves the same way during extraction, cleanup, and chromatographic separation. cdc.gov
During the final analysis by a mass spectrometer, the instrument can distinguish between the natural analyte and the heavier deuterated standard based on their mass-to-charge ratio. Any loss of the target analyte during sample processing will be accompanied by a proportional loss of the internal standard. By comparing the final measured ratio of the natural analyte to the deuterated standard, analysts can precisely and accurately calculate the original concentration of Desisopropyl Atrazine in the sample, correcting for any analytical variability. cdc.gov This use of Desisopropyl Atrazine-d5 is crucial for ensuring the reliability and accuracy of biomonitoring data in human exposure studies. nih.govmdpi.com
Differentiation of Exposure Pathways through Metabolite Ratios
The profile of Atrazine metabolites excreted in urine can provide valuable information about the nature of an individual's exposure to Atrazine-related compounds.
The relative amounts of different Atrazine metabolites can vary significantly depending on the exposure pathway. nih.govnih.gov Occupational exposure, such as that experienced by herbicide applicators, typically involves direct contact with the parent Atrazine compound. cdc.gov In contrast, environmental exposure for the general population is more likely to occur through the ingestion of drinking water or food that is contaminated not only with Atrazine but also with its environmental degradation products, such as DEA and DIA. nih.govcdc.gov
Research has demonstrated that these different exposure scenarios lead to distinct urinary metabolite profiles. nih.gov Studies comparing highly exposed individuals (e.g., agricultural workers) to those with environmental exposure have found that the proportion of each metabolite (including DIA, DEA, and DACT) to the total sum of metabolites differs between the groups. nih.govnih.gov For instance, occupational exposure may result in a higher proportion of the parent compound or its primary mercapturate metabolites, whereas environmental exposure might be characterized by a higher proportion of dealkylated degradates. cdc.gov By analyzing the ratios of these various metabolites, researchers can better distinguish between exposure sources, which is critical for epidemiological studies aiming to link specific exposure types with health outcomes. nih.gov This highlights the necessity of measuring a full suite of metabolites, rather than a single one, to accurately characterize an individual's exposure. nih.govnih.gov
| Exposure Scenario | Primary Source of Exposure | Expected Characteristics of Urinary Metabolite Profile | Reference |
|---|---|---|---|
| Occupational | Direct contact with parent Atrazine during manufacture or application. | Higher relative proportion of parent Atrazine and its immediate metabolites (e.g., mercapturates). The profile reflects direct metabolism of Atrazine. | nih.govcdc.gov |
| Environmental | Ingestion of water or food contaminated with Atrazine and its environmental degradates. | Higher relative proportion of dealkylated metabolites (e.g., DEA, DIA, DACT) that are already present in the environment. | nih.govcdc.govnih.gov |
Molar Concentration Ratios in Source Apportionment Studies
The analysis of molar concentration ratios between atrazine and its primary degradation products, such as desethylatrazine (DEA) and desisopropylatrazine (DIA), is a critical methodology in environmental science for source apportionment. This technique allows researchers to distinguish between recent contamination events, often from diffuse non-point sources like agricultural runoff, and older, historical contamination, which may originate from point sources. researchgate.netusgs.govnih.gov The accuracy of these vital assessments is fundamentally dependent on the precise quantification of each compound in complex environmental samples, a task for which deuterated standards like Desisopropyl Atrazine-d5 play an indispensable role.
The core principle of using metabolite ratios lies in the differential degradation rates and transport characteristics of atrazine and its byproducts. For instance, the desethylatrazine-to-atrazine ratio (DAR) is frequently used as an indicator for the timing of contamination events. usgs.govresearchgate.net A low DAR value (e.g., <0.1 to <0.5) in surface water often indicates a recent application and subsequent runoff, as atrazine has had little time to degrade. usgs.govnih.gov Conversely, a high ratio (e.g., >1.0) suggests that significant time has passed, allowing for the degradation of atrazine into DEA, which can be indicative of historical contamination or processes like preferential flow through soil. researchgate.netresearchgate.netnih.gov
Table 1: Interpretation of Desethylatrazine/Atrazine Molar Ratios (DAR) in Water Source Apportionment
| DAR Value | Interpretation | Likely Source/Timing |
| < 0.5 | Recent contamination event. | Non-point source runoff shortly after herbicide application. usgs.govnih.gov |
| 0.8 - 1.0 | General diffuse contamination. | Indicates widespread agricultural impact on groundwater quality. researchgate.net |
| > 1.0 | Historical contamination or specific transport phenomena. | Absence of recent preferential flow, allowing for significant atrazine degradation before reaching water body. nih.gov |
| Gradual Increase | Aging of the contaminant plume. | Parent atrazine is degrading over time within the aquifer. researchgate.net |
To ensure the reliability of these calculated ratios, the analytical measurement of each compound must be highly accurate. This is where isotopically labeled internal standards and performance reference compounds (PRCs) become crucial. Desisopropyl Atrazine-d5 is a prime example of a compound used for these quality control purposes.
In modern analytical chemistry, particularly with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are used as internal standards. rsc.org A known quantity of Desisopropyl Atrazine-d5 is added to an environmental sample prior to processing and analysis. Because it is chemically identical to the native DIA, apart from its heavier isotopic signature, it behaves similarly during extraction, cleanup, and injection. Any loss of analyte during sample preparation or fluctuations in the instrument's response will affect both the native compound and the deuterated standard equally. europa.eu By comparing the final measurement of the standard to the known amount initially added, analysts can correct the concentrations of the target analytes (atrazine, DIA, DEA), thereby compensating for matrix effects and ensuring the data's accuracy. europa.eu
Furthermore, Desisopropyl Atrazine-d5 has proven to be an effective PRC for use in passive sampling devices, such as the Polar Organic Chemical Integrative Sampler (POCIS). researchgate.netusgs.govacs.org These devices are deployed in aquatic environments to accumulate polar organic pollutants over time, providing a time-weighted average (TWA) concentration. However, the rate at which pollutants are sampled is affected by environmental factors like water flow and temperature. nih.gov To account for this, the POCIS is "spiked" with a known amount of a PRC like DIA-d5. acs.orgaffinisep.com During deployment, the PRC leaches out of the sampler at a rate dependent on the same environmental conditions affecting the uptake of the target contaminants. By measuring the amount of DIA-d5 remaining in the sampler after retrieval, researchers can calculate an in-situ, site-specific sampling rate. usgs.govnih.gov This corrected rate allows for a much more accurate estimation of the true TWA concentrations of atrazine and its metabolites in the water body. usgs.govacs.org
Table 2: Key Compounds in Atrazine Source Apportionment Studies
| Compound Name | Abbreviation | Role in Studies |
| Atrazine | ATZ | Parent herbicide, concentration is the baseline for ratios. who.int |
| Desethylatrazine | DEA | Primary metabolite, its ratio to atrazine is a key indicator. who.int |
| Desisopropylatrazine | DIA | Secondary metabolite, also used in ratio analysis. who.int |
| Desisopropyl Atrazine-d5 | DIA-d5 | Deuterated internal standard and Performance Reference Compound. acs.orgaffinisep.com |
| Diaminochlorotriazine | DACT | Further degradation product. who.int |
Table 3: Analytical Methodologies Utilizing Desisopropyl Atrazine-d5
| Analytical Technique | Purpose of DIA-d5 | Benefit |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Corrects for analyte loss and instrument variability, improving accuracy. europa.eu |
| Polar Organic Chemical Integrative Sampler (POCIS) | Performance Reference Compound (PRC) | Provides in-situ calibration to correct for environmental variables, yielding more accurate time-weighted average concentrations. usgs.govacs.orgnih.gov |
Ecological Impact and Environmental Risk Assessment Research
Research on the Environmental Implications of Desisopropyl Atrazine (B1667683) Presence
The environmental fate of atrazine is complex, with desisopropyl atrazine being one of its main metabolites formed through microbial degradation. researchgate.net Due to its persistence and mobility in soil and water, desisopropyl atrazine is frequently detected in various environmental compartments, including groundwater and surface water. arviatechnology.comresearchgate.netmst.dk
Desisopropyl atrazine, along with other atrazine degradates, is recognized for its potential to adversely affect aquatic life. mdpi.com Research indicates that these degradation products can be toxic to aquatic organisms. mdpi.com
Studies on the parent compound, atrazine, provide insight into the potential effects of its metabolites. Atrazine has been shown to be slightly to moderately toxic to fish in short-term exposures and highly toxic to freshwater and marine invertebrates. fishsens.com It can also harm aquatic vegetation, which can have cascading effects on the entire ecosystem. fishsens.com For instance, atrazine exposure in zebrafish has been linked to developmental effects, such as a decrease in the ratio of head length to body length at high concentrations. fishsens.com Furthermore, atrazine can act as an endocrine disruptor, and its metabolites, including desisopropyl atrazine, are considered in cumulative risk assessments due to their similar toxicological profiles. sfwmd.govmdpi.comepa.gov
A refined ecological risk assessment by the U.S. Environmental Protection Agency (EPA) concluded that there is a potential for chronic risk to fish, amphibians, and aquatic invertebrates in areas with heavy atrazine use. biologicaldiversity.org The assessment highlighted that average atrazine concentrations at or above 5 µg/L for several weeks could lead to reproductive effects in fish. biologicaldiversity.org
The contamination of water resources by atrazine and its metabolites, including desisopropyl atrazine, is a well-documented global issue. researchgate.netbiologicaldiversity.org These compounds are among the most frequently detected pesticides in surface water, groundwater, and even drinking water. epa.govregulations.gov The persistence of desisopropyl atrazine means it can still be found in groundwater sources long after the use of atrazine has been discontinued. arviatechnology.com
A U.S. Geological Survey study found that atrazine or its breakdown products were present in approximately 75% of stream water samples and about 40% of all groundwater samples from agricultural areas. biologicaldiversity.org In some instances, concentrations of atrazine and its degradates have been found to exceed regulatory limits for drinking water. epa.gov For example, in a 1992 report, six out of eight total samples (four raw, four finished) had atrazine concentrations exceeding the Maximum Contaminant Level (MCL) of 3 µg/L, with three atrazine degradates, including desisopropyl atrazine, detected in all eight samples at concentrations ranging from 0.58 to 1.4 µg/L. epa.gov
The widespread presence of these compounds in water systems poses a continuous challenge for water treatment facilities. fishsens.com
Studies on Effects in Aquatic Organisms and Ecosystems
Inclusion of Desisopropyl Atrazine in Environmental Risk Assessments
Given its prevalence and potential toxicity, desisopropyl atrazine is a key component of environmental risk assessments for triazine herbicides.
Regulatory bodies and environmental agencies have established limits and benchmarks for atrazine and its metabolites in water to protect aquatic life and human health. The U.S. EPA, for instance, has set an MCL of 3.0 parts per billion (ppb) for atrazine in drinking water. regulations.gov Because desisopropyl atrazine is structurally and toxicologically similar to atrazine, the combined concentration of atrazine and its degradation products is often considered in risk assessments. sfwmd.gov
The U.S. EPA has grouped atrazine, simazine, propazine, and their metabolites desethyl-s-atrazine (DEA), desisopropyl-s-atrazine (DIA), and diaminochlorotriazine (B1259301) (DACT) as a common mechanism group (CMG) for cumulative risk assessment due to their shared ability to cause neuroendocrine and endocrine-related effects. epa.gov
Monitoring studies frequently compare detected concentrations to these regulatory standards. For example, a 2015 study in South Florida found atrazine concentrations ranging from 0.014 to 0.41 μg/L, which were below the levels expected to cause acute or chronic harm to fish and invertebrates. sfwmd.gov However, a 2016 EPA risk assessment indicated that chronic risk levels of concern for fish are exceeded by as much as 62 times in some areas. biologicaldiversity.org
Table 1: Detected Concentrations of Atrazine and its Degradates in Various Water Sources
| Location/Study | Water Source | Compound | Detected Concentration Range | Regulatory Limit/Benchmark |
| U.S. Corn Belt (1992) epa.gov | Surface Water (Raw & Finished) | Atrazine | 3.9 to 7.8 ug/L | 3 ug/L (MCL) |
| U.S. Corn Belt (1992) epa.gov | Surface Water (Raw & Finished) | Desethyl-atrazine, Desisopropyl-atrazine, Desalkyl-atrazine | 0.58 to 1.4 ug/L | Not specified |
| South Florida (2015) sfwmd.gov | Surface Water | Atrazine | 0.014 to 0.41 μg/L | Not specified |
| Brittany, France (2006) nih.gov | Surface Water | Atrazine | Up to 0.38 µg/L | 0.1 µg/L (Regulatory Limit) |
| Brittany, France (2006) nih.gov | Underground Water | Atrazine | Up to 0.14 µg/L | 0.1 µg/L (Regulatory Limit) |
| Brittany, France (2006) nih.gov | Underground Water | Desethylatrazine | Up to 0.32 µg/L | 0.1 µg/L (Regulatory Limit) |
Long-term monitoring programs are crucial for tracking the effectiveness of environmental regulations aimed at reducing pesticide contamination. In regions where atrazine use has been banned or restricted, such as the European Union since 2004, monitoring data can show trends in the concentrations of atrazine and its metabolites over time. arviatechnology.comarviatechnology.com Despite the ban, the persistence of these compounds means they are still detected in water sources. arviatechnology.com
In Australia, long-term monitoring in the Great Barrier Reef region has been established to assess the impact of agricultural runoff and the effectiveness of programs aimed at reducing pesticide loads. gbrmpa.gov.au Similarly, monitoring in the Douglas-Daly region of Australia provides baseline data to assess long-term trends in contamination. nt.gov.au These programs often detect atrazine and its breakdown products, including desisopropyl atrazine, highlighting the ongoing need for such monitoring. nt.gov.auseqwater.com.au
The data from these long-term studies are essential for informing and adapting environmental policies to better protect ecosystems from the impacts of persistent chemical contaminants.
Research Gaps, Challenges, and Future Directions for Desisopropyl Atrazine D5 Studies
Addressing Persistent Analytical Challenges (e.g., Complex Matrices, Emerging Contaminants)
The accurate detection and quantification of Desisopropyl Atrazine-d5 (DIA-d5), a deuterated stable isotope of the atrazine (B1667683) metabolite desisopropylatrazine, present several analytical challenges, particularly when dealing with complex environmental matrices. These matrices, which include soil, sediment, water, and biological tissues, often contain a multitude of interfering compounds that can complicate analysis. unl.edu
One of the primary challenges is the potential for matrix effects in common analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). unl.eduresearchgate.net Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification by altering the ionization efficiency of the target analyte. unl.eduresearchgate.net While the use of isotopically labeled internal standards like DIA-d5 is a standard approach to compensate for these effects, the complexity of some matrices can still lead to inaccuracies. unl.eduresearchgate.net For instance, the presence of high concentrations of organic matter or salts in a sample can interfere with the analytical process. unl.edu Diluting samples is a possible solution, but this may compromise the detection of low-level contaminants, leading to false negatives. unl.edu
The co-occurrence of DIA-d5 with a wide array of other emerging contaminants further complicates analytical procedures. Environmental samples often contain a mixture of pesticides, pharmaceuticals, personal care products, and industrial chemicals, as well as their various transformation products. unibo.itnih.gov Developing a single analytical method capable of simultaneously and accurately measuring all these compounds is a significant hurdle. unl.edu This often necessitates extensive sample cleanup and fractionation steps, which can be time-consuming and may introduce additional sources of error. unibo.it
Future research should focus on the development of more robust and sensitive analytical methods with improved resistance to matrix effects. This could involve the exploration of advanced sample preparation techniques, such as novel solid-phase extraction (SPE) sorbents, and the use of high-resolution mass spectrometry (HRMS) which offers greater selectivity and can help to distinguish target analytes from matrix interferences. frontiersin.orglcms.cz
Expanding Geographical and Temporal Scope of Environmental Monitoring Programs
Current environmental monitoring programs for atrazine and its metabolites, while extensive in some regions, have geographical and temporal limitations that create gaps in our understanding of the widespread contamination by these compounds. For example, the Atrazine Ecological Monitoring Program (AEMP) in the United States has generated a significant amount of data over two decades, focusing on highly vulnerable watersheds primarily in the Midwest and Southern states. waterborne-env.com However, this leaves other agricultural regions and areas with different land use patterns less monitored.
The temporal scope of many monitoring efforts can also be a limiting factor. While some programs involve daily or near-daily sampling, many others rely on less frequent sampling, which may not capture the full dynamics of pesticide runoff and transport, especially during peak application periods or significant weather events. waterborne-env.comresearchgate.net The persistence of atrazine and its metabolites in the environment means that long-term monitoring is crucial to assess their fate and potential for long-range transport. researchgate.netwho.int
Future monitoring programs should aim to expand their geographical coverage to include a wider range of agricultural and non-agricultural landscapes. This will provide a more comprehensive picture of the extent of contamination. Furthermore, increasing the frequency and duration of monitoring, particularly in areas identified as high-risk, will allow for a better understanding of the temporal trends in Desisopropyl Atrazine and other atrazine metabolite concentrations. The use of passive sampling devices, such as the Polar Organic Chemical Integrative Sampler (POCIS), offers a cost-effective way to obtain time-weighted average concentrations of contaminants in aquatic environments over extended periods. researchgate.netnih.govaffinisep.com
Further Elucidating Complex Environmental Degradation and Fate Processes
The environmental degradation of atrazine is a complex process that leads to the formation of several metabolites, including desisopropyl atrazine (DIA). researchgate.net The ultimate fate of these compounds in the environment is influenced by a variety of biotic and abiotic factors, such as soil type, pH, temperature, moisture, and microbial activity. researchgate.netwho.int While the major degradation pathways, N-dealkylation and hydroxylation, are generally understood, the specific rates and products can vary significantly under different environmental conditions. researchgate.net
One of the key research gaps is understanding the persistence and mobility of metabolites like DIA compared to the parent compound, atrazine. Some studies suggest that metabolites can be more mobile and persistent than atrazine itself, potentially leading to greater contamination of groundwater and surface water. researchgate.net For instance, the half-life of atrazine in soil can range from a few weeks to several months, and its degradation products can persist for even longer. cdc.gov The leaching potential of atrazine and its metabolites is also a significant concern, with studies showing their movement through the soil profile and into groundwater. researchgate.net
Future research should focus on detailed studies of the degradation kinetics and transformation products of Desisopropyl Atrazine under a wider range of environmental conditions. This includes investigating the role of different microbial communities in its breakdown and the influence of co-contaminants on degradation rates. dpi.qld.gov.au Laboratory and field-scale experiments can help to elucidate the complex interplay of factors that determine the environmental fate of this and other atrazine metabolites. researchgate.netuq.edu.au Such information is critical for developing accurate environmental fate models and for assessing the long-term risks associated with atrazine use.
Integrating Desisopropyl Atrazine-d5 Research with Broader Contaminant Research Initiatives
Research on Desisopropyl Atrazine-d5 and its non-deuterated counterpart, DIA, should not be conducted in isolation. Integrating these studies with broader research initiatives on emerging contaminants, water quality, and ecosystem health is essential for a holistic understanding of environmental pollution. The presence of atrazine and its metabolites in the environment is just one piece of a larger puzzle of chemical contamination. unibo.itnih.gov
For example, understanding the combined effects of multiple stressors, such as mixtures of pesticides and other pollutants, on aquatic organisms and ecosystems is a critical area of research. mdpi.com The toxicological profiles of individual compounds may not accurately reflect the risks posed by complex mixtures found in the environment. Studies have shown that the degradation products of atrazine can sometimes be more toxic than the parent compound. researchgate.netmdpi.com
Development and Harmonization of Standardized Research Protocols
For instance, different analytical laboratories may use different types of instrumentation, calibration standards, and quality control procedures, all of which can influence the final results. researchgate.netthermofisher.com The U.S. Environmental Protection Agency (EPA) has developed standardized methods for the analysis of triazine pesticides and their degradates in drinking water, such as EPA Method 536 and Method 523, which provide a framework for harmonization. epa.govshimadzu.com However, such standards are not universally adopted, and new and improved methods are continually being developed. unl.eduthermofisher.com
Q & A
Q. What long-term monitoring approaches track Desisopropyl Atrazine-d5 persistence in subtropical aquatic ecosystems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
